molecular formula C11H6BrNO4 B1281041 5-Bromo-8-nitronaphthalene-1-carboxylic acid CAS No. 65440-41-7

5-Bromo-8-nitronaphthalene-1-carboxylic acid

Cat. No. B1281041
CAS RN: 65440-41-7
M. Wt: 296.07 g/mol
InChI Key: OLDSMHRBRMMBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-Bromo-8-nitronaphthalene-1-carboxylic acid is not directly discussed in the provided papers. However, related compounds and their interactions with carboxylic acids are examined, which can offer insights into the behavior of similar structures. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been studied, revealing details about hydrogen bonding and crystal structures .

Synthesis Analysis

While the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is not explicitly described in the provided papers, the synthesis of related compounds involves interactions with carboxylic acids. The paper on molecular cocrystals discusses the formation of adducts and salts through the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids, which suggests that similar synthetic routes could be explored for the synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of related compounds shows that hydrogen bonding plays a significant role in the formation of stable structures. For example, in the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid, a cyclic hydrogen-bonding motif is observed, which could imply that 5-Bromo-8-nitronaphthalene-1-carboxylic acid might also form similar hydrogen-bonded structures .

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-Bromo-8-nitronaphthalene-1-carboxylic acid. However, the study of related compounds shows that hydrogen bonding interactions can lead to the formation of one-dimensional chain structures and heterotetramers, indicating that 5-Bromo-8-nitronaphthalene-1-carboxylic acid may also participate in such reactions under suitable conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-8-nitronaphthalene-1-carboxylic acid are not directly reported. Nonetheless, the related compound 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene displays properties such as solvatochromism and can act as a probe to distinguish between acidic solvents, suggesting that 5-Bromo-8-nitronaphthalene-1-carboxylic acid may exhibit similar solvatochromic behavior . Additionally, the presence of weak π-π interactions and Br···O(nitro) interactions in the crystal structures of related compounds indicates that 5-Bromo-8-nitronaphthalene-1-carboxylic acid might also exhibit such interactions .

Scientific Research Applications

Organic Cation Properties and Applications

5-Bromo-8-nitronaphthalene-1-carboxylic acid is related to compounds that display fundamental phenomena such as hydrogen bonding, conjugation, acid–base equilibrium, dissociation, and thermo- and solvatochromism. One such related compound, 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene, functions as a solvatochromic probe, distinguishing between acidic solvents like carboxylic acids. This suggests potential applications in solvatochromic investigations and related fields (Ozeryanskii & Pozharskii, 2013).

Photochemistry and Atmospheric Applications

In the study of atmospheric waters, 1-nitronaphthalene, a model for nitro-PAHs, was used to investigate photosensitized reactions. This research is relevant to understanding the environmental impact of nitronaphthalenes, including derivatives like 5-Bromo-8-nitronaphthalene-1-carboxylic acid. The study found that 1-nitronaphthalene in aqueous solutions can generate reactive oxygen species, contributing to atmospheric chemistry (Brigante et al., 2010).

Synthesis and Biologically Active Compounds

Research on the synthesis of various naphthoic acids, including fluorinated derivatives, highlights the significance of aryl carboxamides, which are structural units in many biologically active compounds. This research underpins the importance of synthesizing and studying naphthalene derivatives for potential applications in medicinal chemistry (Tagat et al., 2002).

Safety And Hazards

5-Bromo-8-nitronaphthalene-1-carboxylic acid is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5-bromo-8-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDSMHRBRMMBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481736
Record name 5-Bromo-8-nitronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-nitronaphthalene-1-carboxylic acid

CAS RN

65440-41-7
Record name 5-Bromo-8-nitronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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